pKa Modulation by Dual Halogenation
The predicted pKa of 5-chloro-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine is 8.98 ± 0.20 [1]. This represents a meaningful reduction in amine basicity compared to the unsubstituted parent 1,2,3,4-tetrahydronaphthalen-1-amine (pKa 9.39 ± 0.20) and both mono-halogenated analogs: 5-chloro-1,2,3,4-tetrahydronaphthalen-1-amine (pKa 9.07 ± 0.20) and 6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine (pKa ~9.33) [2]. The cumulative electron-withdrawing effect of both chlorine and fluorine substituents lowers the pKa by approximately 0.4 log units relative to the unsubstituted scaffold and by 0.09–0.35 units relative to either mono-halogenated analog. The rank order of pKa (lowest to highest) is: 5-Cl,6-F (8.98) < 5-Cl (9.07) < 6-F (~9.33) < unsubstituted (9.39). This pKa modulation influences the protonation state at physiological pH (7.4) and consequently affects membrane permeability, lysosomal trapping potential, and receptor binding interactions involving the protonated amine.
| Evidence Dimension | Amine basicity (predicted pKa of primary amine) |
|---|---|
| Target Compound Data | pKa = 8.98 ± 0.20 |
| Comparator Or Baseline | Unsubstituted 1,2,3,4-tetrahydronaphthalen-1-amine: pKa 9.39 ± 0.20; 5-Cl analog: pKa 9.07 ± 0.20; 6-F analog: pKa ~9.33 |
| Quantified Difference | ΔpKa = −0.41 vs. unsubstituted; −0.09 vs. 5-Cl analog; −0.35 vs. 6-F analog |
| Conditions | Predicted pKa values using ACD/Labs software; all values reported as ± 0.20 unless otherwise noted |
Why This Matters
The ~0.4 unit pKa reduction relative to the unsubstituted scaffold alters the ratio of protonated to neutral amine species at physiological pH, which can directly impact oral absorption, blood-brain barrier penetration, and lysosomal accumulation — key parameters for CNS drug candidate selection.
- [1] Kuujia.com. CAS No. 1337139-50-0. Predicted pKa: 8.98±0.20. View Source
- [2] PubChem. 6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine. CID 53407040. XLogP3-AA: 1.7. (pKa ~9.33 reported by multiple vendor technical datasheets for the (R)-enantiomer.) View Source
